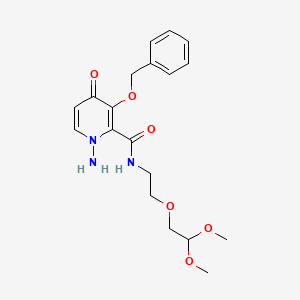
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
準備方法
The synthesis of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Dimethoxyethoxyethyl Group: This step involves the reaction of the intermediate with 2-(2,2-dimethoxyethoxy)ethylamine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
化学反応の分析
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis:
Biological Studies: Researchers investigate its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
類似化合物との比較
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with similar compounds such as:
1-Amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide: Lacks the dimethoxyethoxyethyl group, which may affect its solubility and biological activity.
1-Amino-3-(benzyloxy)-N-(2-(2-methoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide: Contains a shorter ethoxy chain, potentially altering its pharmacokinetic properties.
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: The carboxylic acid derivative may have different reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H25N3O6 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
1-amino-N-[2-(2,2-dimethoxyethoxy)ethyl]-4-oxo-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C19H25N3O6/c1-25-16(26-2)13-27-11-9-21-19(24)17-18(15(23)8-10-22(17)20)28-12-14-6-4-3-5-7-14/h3-8,10,16H,9,11-13,20H2,1-2H3,(H,21,24) |
InChIキー |
ROVIIBAYBJXTQK-UHFFFAOYSA-N |
正規SMILES |
COC(COCCNC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


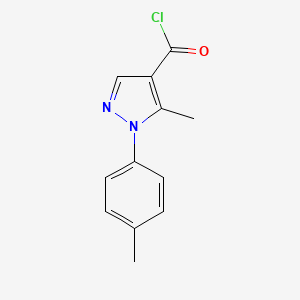
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
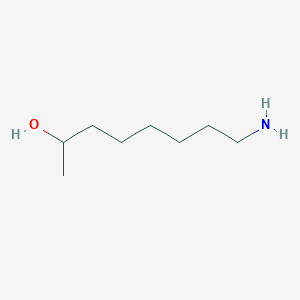
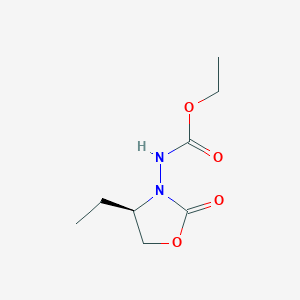

![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
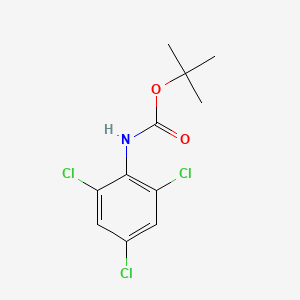
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
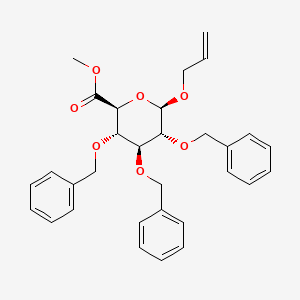
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
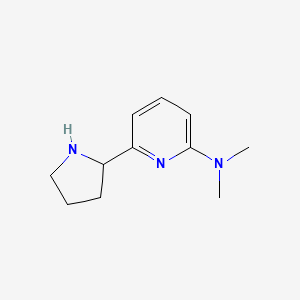
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

